Cas no 3913-67-5 (H-N-Me-Ala-OH)

H-N-Me-Ala-OH 化学的及び物理的性質
名前と識別子
-
- (S)-2-(Methylamino)propanoic acid
- N-Methyl-L-aminopropanoic acid
- (2S)-2-(methylamino)propanoic acid
- H-L-MeAla-OH*HCl
- H-N-Me-Ala-OH.HCl
- N-Me-Ala-OH
- N-METHYL-L-ALANINE
- N-α-Methyl-L-alanine
- H-MeAla-OH
- N-Methylalanine
- L-Alanine, N-methyl-
- Alanine, N-methyl-
- H-N-Me-Ala-OH
- (S)-N-methylalanine
- N-
- A-Methyl-L-alanine
- H5152L2RBJ
- GDFAOVXKHJXLEI-VKHMYHEASA-N
- Alanine, N-methyl-, L-
- H-N-Me-D-Ala-OH
- n-alpha-methyl-l-alanine
- N-methlyalanine
- methyl-l-alanine
- N-methyl-l-ala
- N-Methyl alanine
- L-N-Methylalanine
- Methylalanine, dl-
- N-Me-Ala-OH.HCl
- N-Me-L-Ala
- DL-
- N-M
- M2436
- UNII-FER5I9LLG2
- AKOS006237896
- (2S)-2-(methylamino)propionic acid
- SCHEMBL23315
- (s)-2-methylamino-propionic acid
- .alpha.-(Methylamino)propionic acid
- N-Methyl-L-alanine, >=98.0% (TLC)
- (2S)-2-(methylazaniumyl)propanoate
- MFCD00037241
- FER5I9LLG2
- BDBM50357227
- C02721
- HY-W015926
- DTXSID30959936
- CHEBI:17519
- AS-18869
- 2-(Methylamino)propionic acid
- (2S)-2-methylaminopropanoic acid
- EN300-49252
- 3913-67-5
- CS-W016642
- UNII-H5152L2RBJ
- a-(Methylamino)propionic acid
- (S)-2-methylaminopropanoic acid
- N-METHYLALANINE, (+)-
- AM81482
- AKOS015850626
- Q27102436
- (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-5-ium-6-carboxylate
- CHEMBL1234201
- DL-Alanine, N-methyl-
- A832575
- (S)-2-(Methylamino)propanoic Acid; (S)-N-Methylalanine; 2-(Methylamino)propanoic Acid; N-Methylalanine; alpha-(Methylamino)propionic Acid
- 1ST170732
-
- MDL: MFCD00037241
- インチ: 1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
- InChIKey: GDFAOVXKHJXLEI-VKHMYHEASA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])[H])N([H])C([H])([H])[H])=O
- BRN: 1720922
計算された属性
- せいみつぶんしりょう: 103.06300
- どういたいしつりょう: 103.063329
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 72.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 49.3
- 疎水性パラメータ計算基準値(XlogP): -2.5
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.048
- ゆうかいてん: 280-310°C
- ふってん: 190.1℃ at 760 mmHg
- フラッシュポイント: 68.8 °C
- 屈折率: 1.405
- PSA: 49.33000
- LogP: 0.06980
- ひせんこうど: +4.0 - +6.0° (c=2, H2O)
H-N-Me-Ala-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Store at room temperature
H-N-Me-Ala-OH 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
H-N-Me-Ala-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-W015926-100mg |
H-N-Me-Ala-OH |
3913-67-5 | ≥96.0% | 100mg |
¥350 | 2024-04-18 | |
eNovation Chemicals LLC | D375957-500g |
N-Methyl-L-alanine |
3913-67-5 | 97% | 500g |
$1200 | 2023-09-03 | |
Chemenu | CM104947-50g |
(2S)-2-(methylamino)propanoic acid |
3913-67-5 | 97% | 50g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D404506-500g |
N-Methyl-L-alanine |
3913-67-5 | 97% | 500g |
$1600 | 2024-06-05 | |
Enamine | EN300-49252-0.25g |
(2S)-2-(methylamino)propanoic acid |
3913-67-5 | 95% | 0.25g |
$19.0 | 2023-05-29 | |
Enamine | EN300-49252-0.5g |
(2S)-2-(methylamino)propanoic acid |
3913-67-5 | 95% | 0.5g |
$21.0 | 2023-05-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H70260-10g |
H-N-Me-Ala-OH |
3913-67-5 | 95% | 10g |
¥159.0 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65324-25G |
(2S)-2-(methylamino)propanoic acid |
3913-67-5 | 97% | 25g |
¥ 158.00 | 2023-04-13 | |
abcr | AB255050-100g |
N-alpha-Methyl-L-alanine, 95% (Me-L-Ala-OH); . |
3913-67-5 | 95% | 100g |
€171.60 | 2025-02-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N35370-1g |
H-N-Me-Ala-OH |
3913-67-5 | 97% | 1g |
¥29.0 | 2022-04-27 |
H-N-Me-Ala-OH 関連文献
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E. M. Neeman,I. León,E. R. Alonso,L. Kolesniková,S. Mata,J. L. Alonso Phys. Chem. Chem. Phys. 2018 20 29159
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Joshua P. Gray,Md. Nasir Uddin,Rajan Chaudhari,Margie N. Sutton,Hailing Yang,Philip Rask,Hannah Locke,Brian J. Engel,Nefeli Batistatou,Jing Wang,Brian J. Grindel,Pratip Bhattacharya,Seth T. Gammon,Shuxing Zhang,David Piwnica-Worms,Joshua A. Kritzer,Zhen Lu,Robert C. Bast,Steven W. Millward Chem. Sci. 2021 12 3526
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Simon Dawson,John P. Malkinson,David Paumier,Mark Searcey Nat. Prod. Rep. 2007 24 109
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Christian Muhl,Lydia Zengerling,Jonathan Gro?,Paul Eckhardt,Till Opatz,Pol Besenius,Matthias Barz Polym. Chem. 2020 11 6919
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Vinay Shankar Tiwari,Gajendra Singh,Gurudayal,Ravi Sankar Ampapathi,Wahajul Haq Org. Biomol. Chem. 2019 17 4460
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8. Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide systemJohn S. Davies,A. Karim Mohammed J. Chem. Soc. Perkin Trans. 1 1981 2982
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Thomas Stadelmann,Govindan Subramanian,Sanjay Menon,Chad E. Townsend,R. Scott Lokey,Marc-Olivier Ebert,Sereina Riniker Org. Biomol. Chem. 2020 18 7110
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Gerald Bills,Yan Li,Li Chen,Qun Yue,Xue-Mei Niu,Zhiqiang An Nat. Prod. Rep. 2014 31 1348
H-N-Me-Ala-OHに関する追加情報
Recent Advances in the Study of 3913-67-5 and H-N-Me-Ala-OH in Chemical Biology and Pharmaceutical Research
The chemical compound with CAS number 3913-67-5, also known as H-N-Me-Ala-OH (N-Methyl-L-alanine), has garnered significant attention in recent years due to its versatile applications in peptide synthesis, drug development, and biochemical research. This research brief aims to synthesize the latest findings related to this compound, highlighting its structural properties, synthetic methodologies, and potential therapeutic applications.
Recent studies have focused on the role of H-N-Me-Ala-OH as a non-proteinogenic amino acid in the design of peptidomimetics and bioactive peptides. Its unique N-methylation confers enhanced metabolic stability and membrane permeability, making it a valuable building block in the development of peptide-based therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in improving the pharmacokinetic profiles of cyclic peptides targeting protein-protein interactions.
In the context of synthetic chemistry, novel methodologies for the efficient production of 3913-67-5 have been explored. A team at MIT recently reported a catalytic asymmetric synthesis approach using chiral palladium complexes, achieving high enantioselectivity (ee > 99%) and yield (92%). This advancement addresses previous challenges in the large-scale production of enantiomerically pure H-N-Me-Ala-OH, which is critical for pharmaceutical applications.
The compound's potential in drug discovery has been further illuminated by its incorporation into antimicrobial peptides. Research from the University of Tokyo (2024) showed that H-N-Me-Ala-OH-containing peptides exhibited potent activity against multidrug-resistant Gram-negative bacteria, with minimal cytotoxicity. This finding opens new avenues for addressing the global antibiotic resistance crisis.
From a structural biology perspective, nuclear magnetic resonance (NMR) studies have revealed that the N-methyl group in H-N-Me-Ala-OH induces specific conformational restraints in peptide chains. These constraints are being exploited to design constrained peptides with improved target binding specificity, as demonstrated in recent work on GPCR-targeting therapeutics published in Nature Chemical Biology.
Looking forward, the unique properties of 3913-67-5/H-N-Me-Ala-OH continue to inspire innovative applications across multiple domains of chemical biology. Current research directions include its use in PROTAC (proteolysis targeting chimera) design, where its structural features may enhance proteasome recruitment efficiency, and in the development of peptide-drug conjugates for targeted cancer therapy.
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